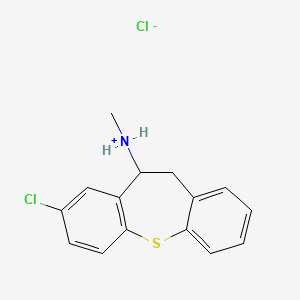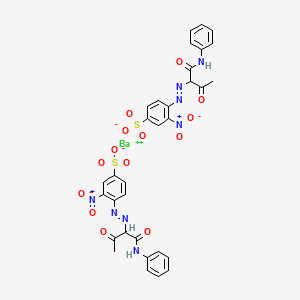
9,12,15-Octadecatrienamide, N,N-bis(2-hydroxyethyl)-, (9Z,12Z,15Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9Z,12Z,15Z)-N,N-Bis(2-hydroxyethyl)-9,12,15-octadecatrienamide is a complex organic compound characterized by its multiple double bonds and functional groups. This compound is notable for its unique structure, which includes a long hydrocarbon chain with three conjugated double bonds and two hydroxyethyl groups attached to a nitrogen atom. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12Z,15Z)-N,N-Bis(2-hydroxyethyl)-9,12,15-octadecatrienamide typically involves the following steps:
Starting Material: The synthesis begins with 9,12,15-octadecatrienoic acid, which is a fatty acid with three conjugated double bonds.
Amidation Reaction: The carboxylic acid group of 9,12,15-octadecatrienoic acid is converted to an amide group through a reaction with diethanolamine. This reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Purification: The resulting product is purified using techniques such as column chromatography to isolate the desired compound.
Industrial Production Methods
In an industrial setting, the production of (9Z,12Z,15Z)-N,N-Bis(2-hydroxyethyl)-9,12,15-octadecatrienamide may involve large-scale amidation reactions using automated reactors and continuous flow processes to ensure high yield and purity. The use of efficient purification methods, such as high-performance liquid chromatography (HPLC), is crucial to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(9Z,12Z,15Z)-N,N-Bis(2-hydroxyethyl)-9,12,15-octadecatrienamide undergoes various chemical reactions, including:
Oxidation: The double bonds in the hydrocarbon chain can be oxidized to form epoxides or hydroxylated products.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions, typically in the presence of a catalyst such as palladium on carbon.
Substitution: The hydroxyethyl groups can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is used for reduction reactions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, hydroxylated derivatives, reduced alkanes, and substituted amides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(9Z,12Z,15Z)-N,N-Bis(2-hydroxyethyl)-9,12,15-octadecatrienamide has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of conjugated double bonds and the effects of functional groups on chemical reactions.
Biology: The compound is investigated for its potential biological activities, including its effects on cell membranes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating inflammation and oxidative stress.
Industry: It is used in the development of new materials, such as surfactants and lubricants, due to its amphiphilic nature.
作用機序
The mechanism of action of (9Z,12Z,15Z)-N,N-Bis(2-hydroxyethyl)-9,12,15-octadecatrienamide involves its interaction with biological membranes and proteins. The compound’s hydrocarbon chain can insert into lipid bilayers, affecting membrane fluidity and permeability. The hydroxyethyl groups can form hydrogen bonds with proteins, potentially modulating their activity. Additionally, the conjugated double bonds can participate in redox reactions, influencing cellular oxidative stress levels.
類似化合物との比較
Similar Compounds
(9Z,12Z,15Z)-N-(2-hydroxyethyl)octadeca-9,12,15-trienamide: Similar structure but with only one hydroxyethyl group.
(9Z,12Z,15Z)-N-(2-hydroxyethyl)henicosa-9,12,15-trienamide: Similar structure but with a longer hydrocarbon chain.
Uniqueness
(9Z,12Z,15Z)-N,N-Bis(2-hydroxyethyl)-9,12,15-octadecatrienamide is unique due to the presence of two hydroxyethyl groups, which enhance its amphiphilic properties and reactivity. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
特性
CAS番号 |
59846-11-6 |
|---|---|
分子式 |
C22H39NO3 |
分子量 |
365.5 g/mol |
IUPAC名 |
(9Z,12Z,15Z)-N,N-bis(2-hydroxyethyl)octadeca-9,12,15-trienamide |
InChI |
InChI=1S/C22H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)23(18-20-24)19-21-25/h3-4,6-7,9-10,24-25H,2,5,8,11-21H2,1H3/b4-3-,7-6-,10-9- |
InChIキー |
VHFVFDNVBQGNQX-PDBXOOCHSA-N |
異性体SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)N(CCO)CCO |
正規SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6H-Dibenzo[b,d]pyran-4,8-dicarboxylic acid, 6-oxo-, dimethyl ester](/img/structure/B13769191.png)
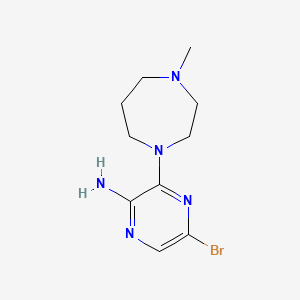
![[4-(Dimethylamino)phenyl]phosphonous acid](/img/structure/B13769199.png)
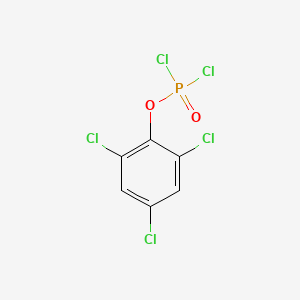
![N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;phosphoric acid](/img/structure/B13769205.png)
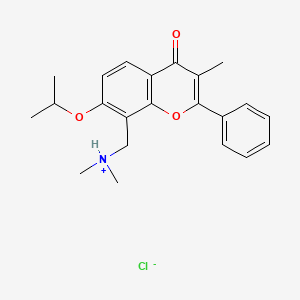

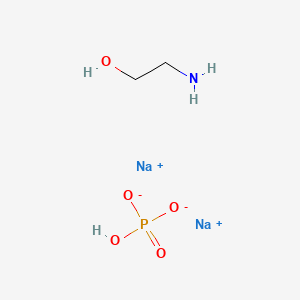
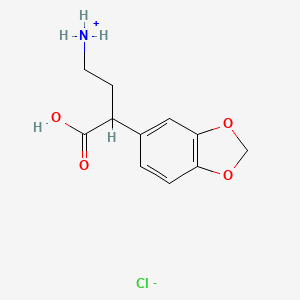
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide](/img/structure/B13769250.png)
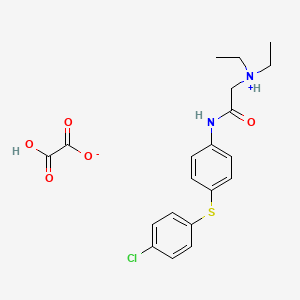
![tert-butyl N-[1-oxo-3-phenylmethoxy-1-(propylamino)propan-2-yl]carbamate](/img/structure/B13769262.png)
